2-(1-Methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carboximidamide
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Overview
Description
2-(1-Methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carboximidamide is a heterocyclic compound that features both pyrazole and thiazole rings. These structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carboximidamide typically involves the formation of the pyrazole and thiazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone, while the thiazole ring can be formed through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carboximidamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the nitrogen atoms in the rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
2-(1-Methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carboximidamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(1-Methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1H-pyrazol-3-yl derivatives: Known for their antimicrobial and anti-inflammatory properties.
Thiazole-based compounds: Often explored for their anticancer and antimicrobial activities.
Uniqueness
2-(1-Methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carboximidamide is unique due to its combined pyrazole and thiazole structures, which confer a distinct set of chemical and biological properties. This dual-ring system allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C8H9N5S |
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Molecular Weight |
207.26 g/mol |
IUPAC Name |
2-(1-methylpyrazol-3-yl)-1,3-thiazole-4-carboximidamide |
InChI |
InChI=1S/C8H9N5S/c1-13-3-2-5(12-13)8-11-6(4-14-8)7(9)10/h2-4H,1H3,(H3,9,10) |
InChI Key |
VMSKSKKZFAUXEX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)C2=NC(=CS2)C(=N)N |
Origin of Product |
United States |
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